
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid
描述
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid is a complex organic compound with a unique structure that includes both an aminocarbonyl group and a cyclopentylamino group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of aniline to form an intermediate, followed by a series of reactions including bromination and amination to introduce the desired functional groups . The reaction conditions often require specific catalysts, controlled temperatures, and precise timing to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for continuous production under controlled conditions, reducing the risk of side reactions and improving overall yield.
化学反应分析
Types of Reactions
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid exerts its effects involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, while the cyclopentylamino group may enhance the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: A simpler analog that lacks the cyclopentylamino group but shares the aminocarbonyl functionality.
4-Aminocoumarin derivatives: Compounds with similar biological activities but different core structures.
α,β-Unsaturated carbonyl compounds: These compounds share the carbonyl functionality but differ in their overall structure and reactivity.
Uniqueness
What sets 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the aminocarbonyl and cyclopentylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple fields of research.
属性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
4-carbamoyl-3-(cyclopentylamino)benzoic acid |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)10-6-5-8(13(17)18)7-11(10)15-9-3-1-2-4-9/h5-7,9,15H,1-4H2,(H2,14,16)(H,17,18) |
InChI 键 |
SCJPAXVKJPWFDF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
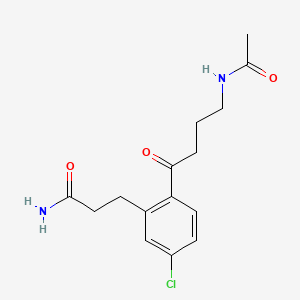
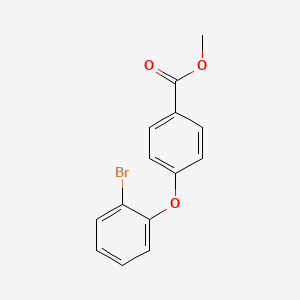
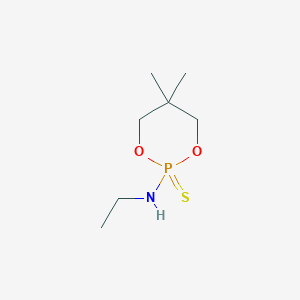
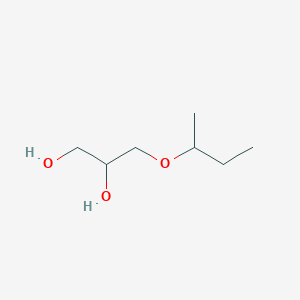
![8H-Indeno[2,1-b]thiophen-8-one](/img/structure/B8486466.png)
![4,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8486479.png)
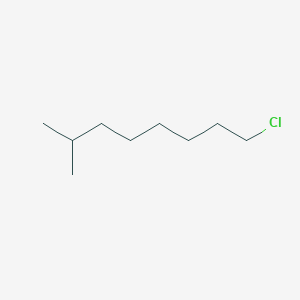
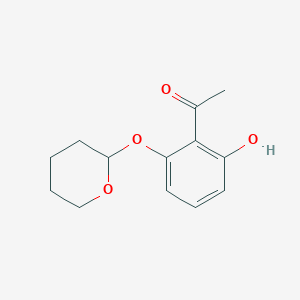
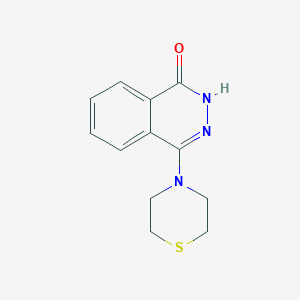
![Propanamide, N-[4-methoxy-3-(4-piperidinyl)phenyl]-2-methyl-](/img/structure/B8486503.png)
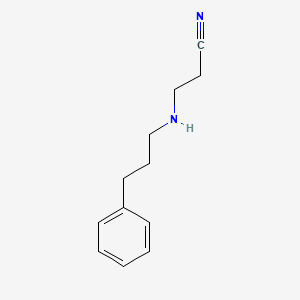
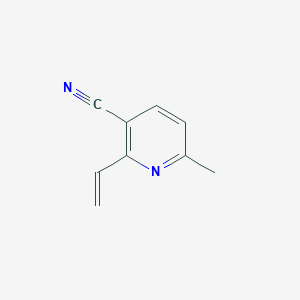
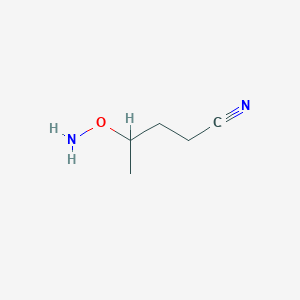
![8,8-Dibromobicyclo[5.1.0]octane](/img/structure/B8486518.png)
